A Technical Guide to the Synthesis and Characterization of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS 118288-25-8): A Key Intermediate for Lafutidine
A Technical Guide to the Synthesis and Characterization of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS 118288-25-8): A Key Intermediate for Lafutidine
Abstract
This technical guide provides a comprehensive overview of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine, a pivotal chemical intermediate in the synthesis of Lafutidine, a second-generation histamine H2 receptor antagonist used in the treatment of gastrointestinal disorders.[1][] This document delineates a robust and reproducible synthesis protocol, including detailed methodologies for purification and analytical characterization. We delve into the causality behind key experimental choices, offering insights grounded in established principles of organic chemistry. The guide is structured to provide researchers, chemists, and drug development professionals with the necessary details for the successful laboratory-scale synthesis and validation of this compound. Furthermore, we explore the structural significance of its core motifs—the piperidine ring, the pyridyl-oxy linker, and the cis-2-butene chain—in the context of the pharmacological activity of its derivatives.
Introduction: Strategic Importance in Medicinal Chemistry
4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine is a molecule of significant interest in medicinal chemistry, primarily serving as a late-stage intermediate for the synthesis of Lafutidine.[1] Lafutidine functions by inhibiting gastric acid secretion and promoting mucosal defense mechanisms, making it an effective treatment for conditions like gastric ulcers.[1] The molecular architecture of the title compound is a deliberate convergence of pharmacologically relevant scaffolds.
Chemical Identity and Physicochemical Properties
The compound's systematic name, 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine, precisely describes its structure: a butenamine chain is connected via an ether linkage at the 2-position of a pyridine ring, which is itself substituted at the 4-position with a piperidinomethyl group.[1] The cis stereochemistry of the butene double bond is a critical feature that influences the conformational orientation and biological activity of the final drug product.[1][3]
| Property | Value | References |
| CAS Number | 118288-25-8 | [1][][4] |
| Molecular Formula | C₁₅H₂₃N₃O | [5][6] |
| Molecular Weight | 261.37 g/mol | [Calculated] |
| Appearance | Pale brown oil or white to yellow crystal powder | [6][7] |
| Classification | Piperidine Derivative, Pyridine Derivative | [1] |
Deconstructing the Molecular Architecture
The structure can be dissected into three key components, each contributing to the pharmacological profile of the ultimate active pharmaceutical ingredient (API):
-
Tertiary Amine & Hydrophobic Group (Piperidinomethyl): The piperidine ring is a prevalent scaffold in medicinal chemistry.[8][9] In related H2-antagonists, this lipophilic group and its associated tertiary amine are crucial for receptor interaction.[3]
-
Connecting Chain (cis-2-Butene-oxy): The geometry and nature of this linker are paramount. Studies on analogous compounds have shown that the cis-2-butene chain can lead to irreversible antagonism at the H2-receptor, a feature that disappears if the chain is saturated (butane) or isomerized (trans-2-butene).[3] This suggests the specific spatial arrangement of the terminal functionalities is critical for the mode of action.
-
Polar Group (Primary Amine): The terminal primary amine serves as a key reactive handle for the final coupling step in Lafutidine synthesis and is essential for the biological activity of related compounds.[3]
Synthesis Strategy and Retrosynthetic Analysis
The synthesis of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine is most effectively approached via a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This strategy involves the formation of the key pyridyl-oxy-ether bond by coupling an activated pyridine precursor with an amino alcohol derivative.
Retrosynthetic Logic
The retrosynthetic analysis identifies the ether linkage as the most logical disconnection point. This simplifies the target molecule into two more readily accessible precursors: a nucleophilic alcohol component and an electrophilic pyridine component.
Caption: Retrosynthetic analysis of the target compound.
This approach is advantageous because the starting materials, or their close derivatives like cis-2-butene-1,4-diol and substituted picolines, are commercially available or can be prepared via well-established methods.[10][11]
Detailed Synthesis and Purification Protocols
This section provides a step-by-step methodology for the synthesis, based on literature precedents.[7] All operations involving anhydrous solvents or pyrophoric reagents should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Materials and Reagents
| Reagent | CAS Number | Purity | Notes |
| 2-Bromo-4-(piperidinomethyl)pyridine | 122321-02-0 | >95% | Electrophilic precursor. |
| 4-Amino-cis-2-buten-1-ol | 6117-80-2 (diol) | >97% | Nucleophilic precursor. |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 60% | Strong, non-nucleophilic base. Handle with extreme care. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | >99.8% | Reaction solvent. |
| Dichloromethane (DCM) | 75-09-2 | ACS Grade | Extraction solvent. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | ACS Grade | Drying agent. |
| Silica Gel | 63231-67-4 | 230-400 mesh | For column chromatography. |
| Methanol | 67-56-1 | ACS Grade | Eluent for chromatography. |
| Ethyl Acetate | 141-78-6 | ACS Grade | Eluent for chromatography. |
Core Synthesis Workflow: Step-by-Step Protocol
The forward synthesis workflow involves the deprotonation of the alcohol followed by nucleophilic attack on the bromopyridine derivative.
Caption: Forward synthesis workflow for the target compound.
Procedure:
-
Alkoxide Formation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend sodium hydride (0.78 g, 19.5 mmol, ~1.6 eq.) in anhydrous tetrahydrofuran (20 mL) under an argon atmosphere.[7]
-
Causality: Sodium hydride is a powerful base used to deprotonate the alcohol, forming a highly reactive sodium alkoxide nucleophile. THF is an ideal aprotic solvent that solubilizes the organic reactants without interfering with the base.
-
-
To this suspension, slowly add a solution of 4-amino-cis-2-buten-1-ol (1.54 g, 17.7 mmol, 1.5 eq.) in anhydrous THF.[7] A slow addition rate is crucial to control the evolution of hydrogen gas.
-
After the addition is complete, heat the mixture to reflux and stir for 20 minutes to ensure complete formation of the alkoxide.[7]
-
Coupling Reaction: Cool the reaction mixture in an ice bath to 0 °C.
-
Slowly add a solution of 2-bromo-4-(piperidinomethyl)pyridine (3.00 g, 11.8 mmol, 1.0 eq.) in anhydrous THF (10 mL).[7]
-
Causality: Cooling the mixture moderates the initial exothermic reaction upon addition of the electrophile.
-
-
Once the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux with vigorous stirring for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
Causality: The prolonged reflux at elevated temperature is necessary to drive the SₙAr-type reaction to completion, as the C-Br bond on the pyridine ring is relatively stable.
-
-
Workup: After 48 hours, cool the mixture to room temperature. Remove the insoluble inorganic salts (NaBr and excess NaH) by filtration through a pad of celite. Rinse the filter cake with a small amount of THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude residue.[7]
-
Extraction: Dissolve the residue in deionized water (50 mL) and extract three times with dichloromethane (100 mL portions).[7]
-
Causality: The product is significantly more soluble in the organic phase (DCM) than in the aqueous phase, allowing for efficient extraction away from any remaining inorganic salts.
-
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.[7] Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product as a pale brown oil.[7]
Protocol: Purification by Column Chromatography
The crude product requires purification to remove unreacted starting materials and any side products.
-
Preparation: Prepare a silica gel slurry in the column eluent. The recommended eluent system is a 1:3 mixture of methanol and ethyl acetate.[7]
-
Causality: This solvent system provides a moderate polarity suitable for eluting the target compound, which contains both polar (amines, ether) and non-polar (hydrocarbon) regions, while retaining more polar impurities.
-
-
Loading: Adsorb the crude oil onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the prepared column.
-
Elution: Elute the column with the methanol/ethyl acetate mixture, collecting fractions. Monitor the fractions by TLC using the same eluent system and a suitable visualization method (e.g., UV light and/or an iodine chamber).
-
Isolation: Combine the fractions containing the pure product (identified by a single spot on TLC) and evaporate the solvent under reduced pressure to yield the purified 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (reported yield ~48%).[7]
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, structure, and purity of the synthesized compound.
Analytical Workflow
Caption: Workflow for analytical characterization.
Expected Spectroscopic Data
While a full experimental spectrum is required for definitive confirmation, the expected data provides a benchmark for validation.
-
Mass Spectrometry (ESI-MS): The Electrospray Ionization mass spectrum, run in positive ion mode, should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 262.19.
-
¹H NMR Spectroscopy (e.g., in CDCl₃, 400 MHz): The proton NMR spectrum is the most powerful tool for structural confirmation. Key expected signals are summarized below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0-8.2 | d | 1H | Pyridine H-6 |
| ~ 6.7-6.9 | d | 1H | Pyridine H-5 |
| ~ 6.6-6.8 | s | 1H | Pyridine H-3 |
| ~ 5.7-6.0 | m | 2H | -CH=CH- (vinyl protons) |
| ~ 5.2-5.4 | d | 2H | O-CH₂-CH= |
| ~ 3.4-3.6 | s | 2H | Py-CH₂-N (benzylic) |
| ~ 3.2-3.4 | d | 2H | =CH-CH₂-NH₂ |
| ~ 2.3-2.5 | m | 4H | Piperidine -CH₂-N-CH₂- |
| ~ 1.4-1.7 | m | 6H | Remaining piperidine protons |
| ~ 1.3-1.5 | br s | 2H | -NH₂ (exchangeable with D₂O) |
-
Purity Assessment (HPLC): Analysis by reverse-phase HPLC with UV detection should show a single major peak, with an integrated area of >95%, confirming the purity of the isolated compound.
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